N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
“N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” is a synthetic organic compound that features a piperidine ring, a diazirine moiety, and a propanamide group. Compounds with such structures are often used in various fields of scientific research due to their unique chemical properties.
Properties
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-5-6-10-17(19-20-17)11-7-15(22)18-14-8-12-21(13-9-14)16(2,3)4/h1,14H,6-13H2,2-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCBZYPRVZLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)CCC2(N=N2)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Diazirine Group: The diazirine moiety is often introduced via diazirine formation reactions, which may involve the reaction of a suitable precursor with a diazirine-forming reagent.
Coupling Reactions: The final step usually involves coupling the piperidine and diazirine intermediates with a propanamide group under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the diazirine moiety.
Reduction: Reduction reactions can also occur, potentially affecting the diazirine group.
Substitution: Substitution reactions may take place, especially at the piperidine ring or the propanamide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of “N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide: can be compared with other piperidine or diazirine-containing compounds.
Unique Features: Its unique combination of a piperidine ring, diazirine moiety, and propanamide group may confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
